molecular formula C13H11N3O4 B14609480 2-(Benzyloxy)-5-nitropyridine-3-carboxamide CAS No. 60524-19-8

2-(Benzyloxy)-5-nitropyridine-3-carboxamide

Cat. No.: B14609480
CAS No.: 60524-19-8
M. Wt: 273.24 g/mol
InChI Key: KHUICCIXRQCCKL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group at the second position, a nitro group at the fifth position, and a carboxamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-nitropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like toluene at reflux temperature. The resulting 2-benzyloxypyridine can then be nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the fifth position. Finally, the carboxamide group can be introduced through an amidation reaction using an appropriate amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-nitropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxamide group can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a carboxamide group on the pyridine ring distinguishes it from other similar compounds and provides a versatile scaffold for further chemical modifications.

Properties

CAS No.

60524-19-8

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

5-nitro-2-phenylmethoxypyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O4/c14-12(17)11-6-10(16(18)19)7-15-13(11)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,17)

InChI Key

KHUICCIXRQCCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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